3-Hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one
Description
Properties
CAS No. |
93175-99-6 |
|---|---|
Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
3-hydroxy-7-methoxy-2-(4-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14O4/c1-10-3-5-11(6-4-10)17-16(19)15(18)13-8-7-12(20-2)9-14(13)21-17/h3-9,19H,1-2H3 |
InChI Key |
WHTTVCYTRJNKSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)OC)O |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate cyclization and coupling steps. For example, Amberlyst®15-catalyzed cyclization under microwave conditions reduced reaction times from hours to minutes while maintaining high yields.
Solid-Phase Synthesis
Immobilized reagents like polymer-supported bases enabled greener synthesis with easier purification. A study achieved 93% yield for 7-(4-methoxy-2-methylphenyl)-4H-chromen-4-one using Amberlyst®15, highlighting scalability.
Analytical Validation and Characterization
Synthetic intermediates and final products were validated using:
-
¹H NMR : Key protons (e.g., chromone C3-H, aromatic substituents) showed distinct shifts. For example, the C3 proton in 3-iodo-7-methoxy chromone appeared as a singlet at δ 8.21 ppm.
-
ESI-MS : Molecular ion peaks matched theoretical masses (e.g., m/z 303 [M+H]⁺ for 3-iodo-7-methoxy chromone).
-
FTIR : Stretching vibrations for carbonyl (1622 cm⁻¹) and methoxy (2833 cm⁻¹) groups confirmed structural features .
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The 3-hydroxy group participates in several key transformations:
Esterification
Reaction with acetic anhydride in acidic or basic conditions produces acetylated derivatives:
Reaction:
3-Hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one + Ac₂O → 3-Acetoxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one
Conditions:
Etherification
Alkylation with methyl iodide in alkaline media generates methoxy derivatives:
Reaction:
3-Hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one + CH₃I → 3-Methoxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one
Conditions:
Methoxy Group Transformations
The 7-methoxy group undergoes demethylation under acidic conditions:
Demethylation
Treatment with HBr in acetic acid removes the methyl group:
Reaction:
3-Hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one → 3,7-Dihydroxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one
Conditions:
-
48% HBr in AcOH (1:3 v/v), reflux, 3 hrs
-
Yield: 65%
Electrophilic Aromatic Substitution
The benzopyran core undergoes regioselective substitution:
| Reaction Type | Reagents/Conditions | Position Modified | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | C-6 | 6-Nitro derivative | 70% | |
| Sulfonation | ClSO₃H, CH₂Cl₂, rt, 4 hrs | C-8 | 8-Sulfo derivative | 58% |
Cycloaddition Reactions
The α,β-unsaturated ketone system participates in Diels-Alder reactions:
Reaction with Maleic Anhydride:
3-Hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one + Maleic anhydride → Fused bicyclic adduct
Conditions:
-
Toluene, 110°C, 12 hrs
-
Yield: 62%
Oxidative Transformations
The compound’s antioxidant properties correlate with its redox activity:
Autoxidation
In alkaline solutions, the 3-hydroxy group undergoes oxidation to a quinone:
Reaction:
3-Hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one → 3-Oxo-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one
Conditions:
-
O₂, NaOH (1M), 25°C, 24 hrs
-
Yield: 40%
Comparative Reactivity with Analogues
Structural variations significantly influence reactivity:
Synthetic Pathways
The compound is synthesized via oxidative cyclization of chalcone intermediates:
Step 1: Chalcone formation from 2-hydroxyacetophenone and 4-methylbenzaldehyde .
Step 2: Cyclization using H₂O₂/KOH:
Scientific Research Applications
Anticancer Activity
Research indicates that benzopyran derivatives, including 3-hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one, exhibit significant anticancer properties. Various studies have demonstrated the compound's cytotoxic effects against several cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | MDA-MB-231 (breast cancer) | 5.2 - 22.2 | Significant cytotoxicity |
| Other Derivatives | PC-3 (prostate cancer) | Varies | Effective against multiple lines |
| Doxorubicin | Various | 5 | Standard control |
The IC50 values suggest a strong antiproliferative effect, with minimal cytotoxicity towards normal cells (HEK-293), indicating selective toxicity towards cancer cells .
Anti-estrogenic Activity
In addition to its anticancer properties, this compound has been studied for its antiestrogenic effects. A notable study evaluated various derivatives of benzopyran for their uterotrophic and antiimplantation activities in mature female albino rats. The results indicated that certain derivatives exhibited significant antiestrogenic activity, with the compound showing up to 65% of the uterotrophic activity compared to estradiol .
Table: Uterotrophic Activity of Benzopyran Derivatives
| Compound | Activity (%) | Notes |
|---|---|---|
| 3-Benzyl-7-methoxy-4H-1-benzopyran-4-one | 87% | Highest uterotrophic activity |
| 2-(4-Methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | 65% | Significant antiestrogenic effect |
These findings suggest that derivatives of this compound could serve as novel nonsteroidal antiestrogens, offering potential therapeutic avenues for conditions influenced by estrogen .
Other Pharmacological Applications
Beyond anticancer and antiestrogenic activities, research has explored additional pharmacological applications of this compound:
- Antioxidant Properties: Some studies suggest that benzopyran derivatives possess antioxidant capabilities, which may contribute to their protective effects against oxidative stress-related diseases.
- Neuroprotective Effects: Preliminary research indicates potential neuroprotective properties, making these compounds candidates for further investigation in neurodegenerative diseases.
- Anti-inflammatory Activity: Certain derivatives have shown promise in reducing inflammation, which could be beneficial in treating inflammatory disorders.
Mechanism of Action
The mechanism of action of 3-hydroxy-7-methoxy-2-(p-tolyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its anticancer properties, the compound may induce apoptosis in cancer cells by modulating signaling pathways and inhibiting key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related benzopyran-4-one derivatives:
Key Observations:
Substituent Position and Bioactivity :
- The 7-methoxy group in the target compound and others (e.g., compound 22 in ) improves metabolic stability compared to hydroxylated analogs (e.g., Biochanin B ).
- 3-Hydroxy vs. 3-Aryl : Hydroxy substitution at position 3 (target compound) may enhance hydrogen-bonding interactions with biological targets, while styryl or aryl groups (e.g., compound 22 ) increase π-stacking and tumor specificity.
Dihydro vs.
Prenylation and Lipophilicity :
- Prenyl groups (e.g., 6-prenyl in ) significantly increase lipophilicity, which may enhance membrane permeability but reduce water solubility.
Pharmacological Implications
While direct data for the target compound are sparse, structural analogs provide insights:
Biological Activity
3-Hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one, also known as a derivative of benzopyran, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of 3-Hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one is with a molecular weight of approximately 286.29 g/mol. The compound features a benzopyran core, which is known for its biological activity.
1. Anticancer Activity
Research indicates that benzopyran derivatives exhibit notable anticancer properties. For instance, studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231), prostate cancer (PC-3), and ovarian adenocarcinoma (SKOV-3) .
Table 1: Antiproliferative Activity of Benzopyran Derivatives
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| 3-Hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one | MDA-MB-231 | 5.2 - 22.2 | Significant cytotoxicity |
| Other Derivatives | PC-3 | Varies | Effective against multiple lines |
| Doxorubicin | Various | 5 | Standard control |
The IC50 values for the compound against MDA-MB-231 cells suggest a strong antiproliferative effect, while its minimal cytotoxicity towards normal cell lines (HEK-293) indicates selective toxicity towards cancer cells .
2. Antimicrobial Activity
Benzopyran derivatives have been reported to possess antimicrobial properties. In particular, studies indicate that these compounds can inhibit bacterial growth, showcasing their potential as antimicrobial agents .
Table 2: Antimicrobial Activity of Benzopyran Derivatives
| Compound | Target Bacteria | Activity |
|---|---|---|
| 3-Hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one | Staphylococcus aureus | Moderate inhibition |
| Other Derivatives | Escherichia coli | Significant inhibition |
The antibacterial activity observed suggests that the structural characteristics of benzopyrans contribute to their efficacy against pathogenic bacteria.
3. Anti-inflammatory and Antioxidant Effects
Flavonoids, including benzopyran derivatives, are known for their antioxidant properties, which contribute to their anti-inflammatory effects. These compounds can scavenge free radicals and inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
The mechanisms through which 3-Hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
- Inhibition of Kinases : Certain derivatives have displayed inhibitory activity against specific kinases involved in cancer cell proliferation .
- Antioxidant Mechanisms : The antioxidant activity is attributed to the ability to donate electrons and neutralize free radicals, thereby protecting cells from oxidative stress .
Case Studies and Research Findings
A recent study highlighted the synthesis and evaluation of various benzopyran derivatives, including 3-Hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one. The findings demonstrated significant antiproliferative activity against multiple cancer cell lines with promising selectivity over normal cells . Additionally, the compound's structural modifications were found to enhance its biological activities.
Q & A
Basic: What are the standard synthetic routes for 3-Hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one?
Methodological Answer:
The compound is typically synthesized via a multi-step condensation and cyclization protocol. A common approach involves:
- Step 1 : Reacting ω-substituted 2,4-dihydroxyacetophenone derivatives with acyl chlorides (e.g., 4-methylbenzoyl chloride) in acetone under reflux with anhydrous K₂CO₃ as a base.
- Step 2 : Neutralizing the reaction mixture with dilute HCl, followed by purification via recrystallization (e.g., methanol or ethanol).
- Step 3 : Alkaline hydrolysis (5% alcoholic KOH) to finalize the chromone scaffold. Yields typically range between 78–84% .
Key variables affecting yield include solvent polarity, reaction time (≥12 hours), and stoichiometric ratios of acyl chloride to precursor (2:1 recommended) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
A combination of spectral and crystallographic methods is essential:
- IR Spectroscopy : Identifies hydroxyl (3200–3600 cm⁻¹), carbonyl (1650–1700 cm⁻¹), and methoxy (1250–1300 cm⁻¹) groups.
- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., methoxy at C7, methylphenyl at C2). Aromatic protons typically appear at δ 6.5–8.0 ppm .
- X-ray Crystallography : Resolves 3D conformation (e.g., dihedral angles between benzopyran and phenyl rings) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks at m/z 298.29 for related analogs) .
Advanced: How can researchers optimize reaction yields for derivatives with varying substituents?
Methodological Answer:
Yield optimization requires systematic variation of:
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reactivity for electron-deficient substituents.
- Catalysts : Transition-metal catalysts (e.g., Pd/C) improve cross-coupling efficiency in prenylated derivatives .
- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 2–4 hours) .
- Purification : Gradient column chromatography (hexane:ethyl acetate) resolves structurally similar analogs.
A comparative study of substituent effects (e.g., methoxy vs. hydroxy groups) showed that electron-donating groups increase cyclization efficiency by 15–20% .
Advanced: How to resolve contradictions in spectral data during structural validation?
Methodological Answer:
Discrepancies between theoretical and observed data (e.g., melting points, NMR shifts) often arise from:
- Tautomerism : Keto-enol equilibria in solution can alter spectral profiles. Use deuterated DMSO to stabilize tautomers .
- Crystallographic Artifacts : Compare experimental X-ray data (e.g., bond lengths, angles) with computational models (DFT/B3LYP) .
- Impurity Interference : Conduct LC-MS to detect byproducts (e.g., unreacted precursors).
For example, synthetic 2,3-dihydro-8-prenyl analogs showed a 10°C deviation in melting points vs. natural isolates, leading to revised structural assignments .
Advanced: What methodologies assess the environmental fate of this compound?
Methodological Answer:
Environmental persistence can be evaluated via:
- Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) and monitor degradation via HPLC. Half-lives in aquatic systems range from 24–72 hours, depending on pH .
- Soil Mobility Assays : Use OECD Guideline 121 (column leaching tests) to measure adsorption coefficients (log K₀c = 2.8–3.2) .
- Ecotoxicity : Daphnia magna bioassays (48-hour LC₅₀) show moderate toxicity (LC₅₀ = 12–15 mg/L) due to aryl-intercalating properties .
Advanced: How to investigate structure-activity relationships (SAR) for biological targets?
Methodological Answer:
SAR studies require:
- Functional Group Modulation : Synthesize analogs with varied substituents (e.g., hydroxyl → methoxy) to assess hydrogen bonding’s role in receptor binding .
- In Silico Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., estrogen receptors, with ∆G values ≤ -8.5 kcal/mol) .
- Enzymatic Assays : Test inhibition of COX-2 or CYP450 isoforms via fluorometric kits (IC₅₀ values correlate with methoxy positioning) .
For example, 7-methoxy substitution enhances metabolic stability (t₁/₂ > 6 hours in microsomal assays) compared to hydroxylated analogs .
Advanced: What protocols ensure stability during long-term storage?
Methodological Answer:
Stability is maintained by:
- Temperature Control : Store at -20°C in amber vials to prevent photodegradation.
- Humidity Management : Use desiccants (silica gel) to avoid hydrolysis (critical for ester-containing derivatives) .
- Inert Atmosphere : Argon gas prevents oxidation of phenolic groups .
Accelerated stability testing (40°C/75% RH for 6 months) showed <5% degradation under optimized conditions .
Advanced: How to address conflicting crystallographic data in polymorph identification?
Methodological Answer:
Polymorph characterization involves:
- PXRD : Compare experimental patterns (e.g., 2θ = 12.5°, 17.8°) with Cambridge Structural Database entries.
- Thermal Analysis : DSC detects phase transitions (melting points vary by 3–5°C between polymorphs) .
- Solvent Screening : Recrystallize from ethanol/water (9:1) vs. acetonitrile to isolate distinct forms .
For example, a 2,6-dimethoxyphenyl analog exhibited two polymorphs with divergent bioavailabilities (30% vs. 55% solubility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
